molecular formula C9H8O3 B1366689 5-Methoxyisophthalaldehyde CAS No. 90560-22-8

5-Methoxyisophthalaldehyde

Cat. No.: B1366689
CAS No.: 90560-22-8
M. Wt: 164.16 g/mol
InChI Key: OYFIDJNXLPYIAJ-UHFFFAOYSA-N
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Description

5-Methoxyisophthalaldehyde is an aromatic aldehyde with the molecular formula C9H8O4 It is characterized by the presence of a methoxy group (-OCH3) and two formyl groups (-CHO) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxyisophthalaldehyde can be synthesized through several methods. One common approach involves the Duff reaction, where phenols are formylated in the presence of hexamethylenetetramine and an acid catalyst. Another method includes the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to introduce formyl groups onto the aromatic ring.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. The Duff reaction is favored for its simplicity and relatively mild conditions, while the Vilsmeier-Haack reaction is chosen for its high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxyisophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 5-Methoxyisophthalic acid.

    Reduction: 5-Methoxyisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxyisophthalaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its role in synthesizing compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-Methoxyisophthalaldehyde exerts its effects depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. This reactivity is exploited in various chemical syntheses and biological applications. The methoxy group can also participate in electron-donating interactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

    4-Hydroxy-5-methoxyisophthalaldehyde: Similar structure but with a hydroxyl group instead of a second formyl group.

    5-Hydroxy-4-methoxyisophthalaldehyde: Another isomer with different positioning of the hydroxyl and methoxy groups.

Uniqueness: 5-Methoxyisophthalaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-methoxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFIDJNXLPYIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447160
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90560-22-8
Record name 5-methoxyisophthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-Methoxyisophthalaldehyde synthesized?

A: this compound can be synthesized by oxidizing a mixture of guaiacol, formalin, and caustic soda. This mixture is left to stand at room temperature for 1-3 days before being oxidized with m-nitrobenzenesulfonic acid. []

Q2: What is the role of this compound in synthesizing other compounds?

A: this compound, acting as an aromatic dialdehyde, can undergo Knoevenagel condensation with malonic acid. This reaction utilizes both aldehyde groups, resulting in the formation of β-(2-Alkoxy-3-methoxyzimtsäure-5)-acrylsäuren. []

Q3: Can this compound be used in radiolabeling reactions?

A: Yes, this compound has been successfully employed in nucleophilic [18F]fluorination reactions. These reactions demonstrate high radiochemical yields, reaching up to 72%, when specific conditions like temperature and the presence of Wilkinson's catalyst are controlled. []

Q4: Are there any structural analogs of this compound with similar reactivity?

A: Yes, 4-Alkoxy-5-methoxyisophthalaldehydes, structural analogs of this compound, exhibit similar reactivity in Knoevenagel condensation with malonic acid. This reaction highlights the consistent reactivity of the aldehyde groups in these compounds. []

Q5: What other compounds can be synthesized using this compound as a starting material?

A: this compound can be used as a starting material to synthesize N-(2,4-diformyl-5-hydroxyphenyl)acetamide. This synthesis involves a multi-step process including protection, deprotection, and other chemical transformations. []

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